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Compound of Interest

Compound Name: 2-(1H-Indol-3-yl)acetohydrazide

Cat. No.: B1294663 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic analysis of 2-(1H-Indol-3-
yl)acetohydrazide, a key intermediate in the synthesis of various biologically active indole

derivatives. The document outlines the characteristic features of this compound as determined

by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS), supported by detailed experimental protocols.

Introduction
2-(1H-Indol-3-yl)acetohydrazide is a versatile building block in medicinal chemistry, derived

from the naturally occurring plant hormone indole-3-acetic acid. Its structure, comprising an

indole nucleus linked to an acetohydrazide moiety, makes it a valuable precursor for the

synthesis of compounds with potential therapeutic applications, including antimicrobial and

enzyme inhibitory activities.[1] A thorough understanding of its spectroscopic properties is

crucial for its unambiguous identification, purity assessment, and the structural elucidation of its

derivatives.

Spectroscopic Data
The following sections present the key spectroscopic data for 2-(1H-Indol-3-
yl)acetohydrazide. While directly reported experimental peak lists are not consistently

available in the literature, the data presented herein is a composite of expected values based

on the analysis of closely related structures and available spectral database information.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-(1H-Indol-3-
yl)acetohydrazide in solution. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide

detailed information about the chemical environment of each atom.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm Multiplicity Assignment

~10.8 br s Indole N-H

~9.1 br s -NH-NH₂

~7.6 d H-4

~7.3 d H-7

~7.2 s H-2

~7.1 t H-6

~7.0 t H-5

~4.2 br s -NH-NH₂

~3.5 s -CH₂-CO

Note: Predicted chemical shifts are based on the analysis of similar indole derivatives and

general principles of NMR spectroscopy. The exact chemical shifts can vary depending on the

solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data
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Chemical Shift (δ) ppm Assignment

~170.0 C=O

~136.2 C-7a

~127.5 C-3a

~124.0 C-2

~122.0 C-6

~119.5 C-5

~118.8 C-4

~111.5 C-7

~108.0 C-3

~31.0 -CH₂-

Source: Based on data from ChemicalBook CAS 5448-47-5.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The

spectrum of 2-(1H-Indol-3-yl)acetohydrazide is characterized by absorption bands

corresponding to N-H, C=O, and aromatic C-H and C=C vibrations.

Table 3: IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 - 3400 Strong, Broad
N-H stretching (indole &

hydrazide)

~3050 Medium Aromatic C-H stretching

~2920 Medium Aliphatic C-H stretching

~1650 Strong C=O stretching (amide I)

~1610 Medium N-H bending (amide II)

~1450-1550 Medium Aromatic C=C stretching

~740 Strong C-H out-of-plane bending

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound. For 2-(1H-Indol-3-yl)acetohydrazide, electron ionization (EI) is a common

method. The molecular ion peak [M]⁺ is expected at m/z 189, corresponding to the molecular

formula C₁₀H₁₁N₃O.[2]

Table 4: Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

189 Moderate [M]⁺ (Molecular Ion)

130 High
[M - NH₂NHCO]⁺ (Indole-3-

methyl radical cation)

103 Moderate [C₇H₅N]⁺

77 Moderate [C₆H₅]⁺ (Phenyl cation)

Source: Based on data from the NIST WebBook.[3]

Experimental Protocols
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The following are generalized experimental protocols for the spectroscopic analysis of 2-(1H-
Indol-3-yl)acetohydrazide.

NMR Spectroscopy
Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a

frequency of 400 MHz for ¹H and 100 MHz for ¹³C.

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

¹H NMR Acquisition:

A standard single-pulse experiment is performed.

The spectral width is set to approximately 12 ppm, centered around 6 ppm.

A relaxation delay of 1-2 seconds is used.

Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

¹³C NMR Acquisition:

A proton-decoupled pulse program (e.g., zgpg30) is used.

The spectral width is set to approximately 220 ppm, centered around 110 ppm.

A longer relaxation delay (2-5 seconds) is employed.

A significantly larger number of scans (e.g., 1024 or more) is required due to the low

natural abundance of ¹³C.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the

resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the

residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

IR Spectroscopy
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer or

Thermo Fisher Scientific) equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR

crystal.

Data Acquisition:

A background spectrum of the empty ATR crystal is recorded.

The sample spectrum is then acquired.

The spectra are typically recorded in the range of 4000-400 cm⁻¹.

An average of 16 to 32 scans is usually sufficient to obtain a high-quality spectrum.

Data Processing: The sample spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
Instrumentation: A mass spectrometer with an electron ionization (EI) source coupled to a

gas chromatograph (GC-MS) or with a direct insertion probe.

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or

dichloromethane) is injected into the GC, or a small amount of the solid is placed on the

direct insertion probe.

Ionization: The sample is ionized using a standard electron energy of 70 eV.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole).

Data Acquisition: The mass spectrum is recorded over a mass range of, for example, 40-400

amu.

Workflow and Logical Relationships
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The following diagrams illustrate the general workflow for the spectroscopic analysis of a

synthesized compound and the logical relationship between the different spectroscopic

techniques in structure elucidation.
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Caption: Workflow for the synthesis and spectroscopic analysis of 2-(1H-Indol-3-
yl)acetohydrazide.
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Caption: Logical relationship between spectroscopic techniques for structure elucidation.

Conclusion
The spectroscopic analysis of 2-(1H-Indol-3-yl)acetohydrazide by NMR, IR, and MS provides

a comprehensive characterization of this important synthetic intermediate. The data and

protocols presented in this guide serve as a valuable resource for researchers in the fields of

organic synthesis, medicinal chemistry, and drug development, facilitating the reliable

identification and utilization of this compound in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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